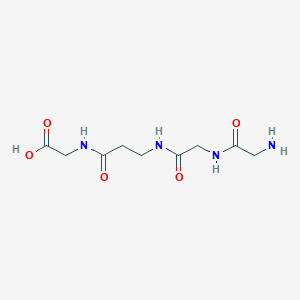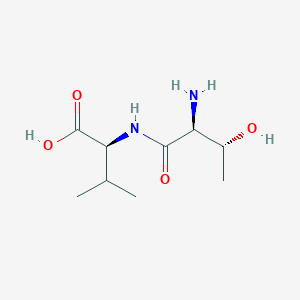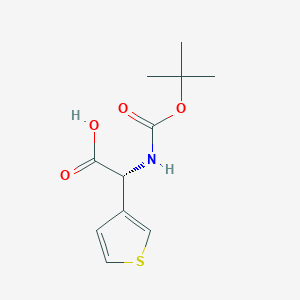
Ethyl 4-Amino-2-fluorobenzoate
Vue d'ensemble
Description
Ethyl 4-Amino-2-fluorobenzoate is a chemical compound with the molecular formula C9H10FNO2 . It is also known by its English name this compound .
Synthesis Analysis
The synthesis of this compound involves the use of ethyl 2-fluoro-4-nitrobenzoate. This compound is subjected to a hydrogenation process in the presence of 10% palladium on carbon. The reaction is stirred in a Parr shaker for 5 hours under hydrogen (60 psi) .Molecular Structure Analysis
The molecular structure of this compound can be represented by the formula C9H10FNO2 . More detailed structural information can be obtained from resources such as the NIST Chemistry WebBook and ChemSpider .Chemical Reactions Analysis
This compound can participate in various chemical reactions. For instance, Ethyl 4-fluorobenzoate, a related compound, has been reported to cause N-arylation of 5-methoxyindole in the presence of 18-crown-6 using microwave-assisted technology .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 183.18 . More specific physical and chemical properties such as boiling point and density can be found in resources like Ambeed and ChemicalBook .Applications De Recherche Scientifique
Radiolabeling and Protein Labeling
- Ethyl 4-Amino-2-fluorobenzoate is used in the synthesis of N-succinimidyl 4-[18F]fluorobenzoate ([18F]SFB), a compound important for protein labeling in radiopharmaceuticals. This method involves a three-step, one-pot procedure that includes fluorination, saponification, and treatment with N,N,N,N′-tetramethyl-O-(N-succinimidyl)uronium hexafluorophosphate. This process results in high radiochemical yields and is used for labeling proteins such as Avastin™ (Bevacizumab) through fluorobenzoylation, making it significant in the field of nuclear medicine (Tang, Zeng, Yu, & Kabalka, 2008).
Biochemistry and Medicine
- Quinoline derivatives, synthesized from reactions involving this compound, are notable for their applications in biochemistry and medicine. These derivatives are efficient fluorophores used for studying various biological systems. They also show promise as antioxidants and radioprotectors, highlighting their versatility in biomedical research (Aleksanyan & Hambardzumyan, 2013).
Antitumor Activity
- Amino acid ester derivatives containing 5-fluorouracil synthesized using this compound have shown inhibitory effects against cancer cells. One such derivative demonstrated significant inhibitory effect against liver cancer BEL-7402, indicating the potential of this compound derivatives in cancer therapy (Xiong, Zhu, Zhao, Lan, Jiang, Yang, & Zhang, 2009).
Synthesis of Pharmaceutical Compounds
- The compound NSL-96184, developed from Ethyl N-[3-(2-fluoro-4-(thiazolidin-3-yl(imino)methyl)benzoyl)amino-2, 2-dimethylpentanoyl]piperidine-4-acetate, has shown potential as a highly potent and orallyactive fibrinogen receptor antagonist. This development is significant in the pharmaceutical industry, particularly for antithrombotic treatment in acute phases, showcasing the use of this compound in creating new therapeutic agents (Hayashi, Katada, Harada, Tachiki, Iijima, Takiguchi, Muramatsu, Miyazaki, Asari, Okazaki, Sato, Yasuda, Yano, Uno, & Ojima, 1998).
Environmental Studies
- Ethyl-4-aminobenzoate (Et-PABA), a derivative of this compound, is used in sunscreens and anesthetic ointments. Studies on its environmental behavior, particularly its transformation products and fate in environmental waters, are critical. It's noteworthy that despite its hydrophilicity and widespread use, Et-PABA was not detected in water samples, suggesting its rapid transformation in natural environments. This research is vital in understanding the environmental impact of commonly used chemicals (Li, Sang, Chow, Law, Guo, & Leung, 2017).
Safety and Hazards
Ethyl 4-Amino-2-fluorobenzoate is classified as a potentially hazardous substance. Safety precautions include avoiding contact with skin and eyes, not breathing in mist/vapors/spray, and keeping away from open flames, hot surfaces, and sources of ignition . It is also recommended to store the compound in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .
Propriétés
IUPAC Name |
ethyl 4-amino-2-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c1-2-13-9(12)7-4-3-6(11)5-8(7)10/h3-5H,2,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNMJPCUZFNRTEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20444982 | |
| Record name | Ethyl 4-Amino-2-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20444982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
73792-06-0 | |
| Record name | Ethyl 4-Amino-2-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20444982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 73792-06-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 2-chloroacetate](/img/structure/B1353394.png)

![1-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1353404.png)


![methyl (2R)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-3-phenylpropanoate](/img/structure/B1353412.png)
